Schisandrin

描述

Structure

3D Structure

属性

IUPAC Name |

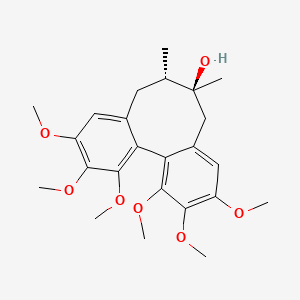

(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOAORQXAOVJQ-RZFZLAGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-28-2 | |

| Record name | Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schizandrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCHISANDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G01BQC0879 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Schisandrin from Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandra chinensis, a woody vine native to East Asia, has been a cornerstone of traditional medicine for centuries, valued for its wide array of therapeutic properties. The primary bioactive constituents responsible for these effects are a group of dibenzocyclooctadiene lignans (B1203133), collectively known as schisandrins. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Schisandrin, the principal lignan (B3055560) from Schisandra chinensis. It details the historical context of its discovery, presents quantitative data on its prevalence in the plant, outlines both historical and modern experimental protocols for its extraction and purification, and elucidates the key signaling pathways modulated by this potent natural compound.

Discovery and Historical Context

The journey to understand the medicinal prowess of Schisandra chinensis at a molecular level began in the mid-20th century. While the plant had been used holistically for generations, the first crucial step towards identifying its active principles was the isolation of a crystalline substance from its seeds and fruits.

The seminal work on the isolation and structural elucidation of the primary lignan, later named This compound , was published in 1961 by Russian scientists N. K. Kochetkov and N. F. Proskurina in the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii). Their research laid the foundation for decades of subsequent investigation into the complex phytochemistry of Schisandra chinensis.

Initially, the planar structure of this compound was proposed. It was later, through more advanced spectroscopic techniques, that its absolute stereochemistry was definitively established, revealing the intricate dibenzocyclooctadiene skeleton that characterizes this class of lignans. This discovery opened the door to the isolation and identification of a plethora of other related lignans from the plant, including this compound B, this compound C, and Gomisin A, among others.[1]

Quantitative Analysis of this compound and Other Lignans

The concentration of this compound and other lignans in Schisandra chinensis can vary significantly depending on the part of the plant used, its geographical origin, and the extraction method employed. The fruits and seeds are the most concentrated sources of these bioactive compounds.

| Plant Part | Lignan | Extraction Method | Yield (mg/g of dry weight) | Reference |

| Fruits | This compound | Methanol (B129727) Extraction | 2.2 - 14.5 | [2] |

| Gomisin A | Methanol Extraction | 0.9 - 9.8 | [2] | |

| Gomisin N | Methanol Extraction | 2.1 - 12.2 | [2] | |

| Total Lignans | Supercritical Fluid Extraction (SFE) | 1.3% (from caulomas) | [3] | |

| Seeds | Schisandrol A | Supercritical Fluid Extraction (SFE) | 42.9% (of seed oil) | |

| This compound B | Supercritical Fluid Extraction (SFE) | 4.34% (of seed oil) | ||

| Leaves | This compound | Supercritical Fluid Extraction (SFE) | 0.22% | [3] |

| Total Lignans | Methanol Extraction | 240.7 mg/100g | ||

| Stems | Total Lignans | Supercritical Fluid Extraction (SFE) | 1.3% | [3] |

Experimental Protocols for Isolation and Purification

The methodologies for isolating this compound have evolved from classical solvent extraction and column chromatography to more advanced and efficient techniques.

Historical Method: Solvent Extraction and Column Chromatography

The initial isolation of this compound relied on conventional solid-liquid extraction followed by chromatographic separation.

Protocol:

-

Extraction:

-

Air-dried and powdered fruits of Schisandra chinensis are subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or hexane (B92381) in a Soxhlet apparatus. This initial step removes lipids and other non-polar compounds.

-

The defatted plant material is then extracted with a more polar solvent, typically methanol or ethanol (B145695), to extract the lignans.

-

-

Concentration:

-

The alcoholic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Column Chromatography:

-

The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a silica gel column.

-

The column is then eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Recrystallization:

-

Fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure crystalline this compound.

-

Modern Method: Supercritical Fluid Extraction (SFE) and Preparative HPLC

Modern techniques offer higher efficiency, selectivity, and reduced solvent consumption.

Protocol:

-

Supercritical Fluid Extraction (SFE):

-

Apparatus: A supercritical fluid extractor.

-

Supercritical Fluid: Carbon dioxide (CO₂) is the most common choice due to its moderate critical temperature and pressure, non-toxicity, and low cost.

-

Co-solvent: A small percentage of a polar solvent, such as ethanol or methanol, is often added to the CO₂ to enhance the solubility of the moderately polar lignans.

-

Procedure:

-

The powdered plant material is packed into the extraction vessel.

-

Supercritical CO₂ with the co-solvent is passed through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 20-35 MPa).

-

The extracted lignans are depressurized and collected in a separator.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Apparatus: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of lignans.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed.

-

Procedure:

-

The crude extract from SFE is dissolved in a suitable solvent and injected onto the preparative HPLC column.

-

The separation is performed under optimized gradient conditions.

-

The fraction corresponding to the this compound peak is collected.

-

The solvent is evaporated to yield highly purified this compound.

-

-

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Inappropriate activation of this pathway is implicated in numerous inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of key kinases within this pathway, such as JNK and p38.

Caption: this compound modulates the MAPK signaling pathway.

Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. This compound has been shown to activate AMPK, contributing to its beneficial metabolic effects.

Caption: this compound activates the AMPK signaling pathway.

Conclusion

The discovery and isolation of this compound from Schisandra chinensis marked a pivotal moment in the scientific understanding of this traditional medicinal plant. From the pioneering work of Kochetkov and Proskurina to the application of modern analytical and separation techniques, the ability to isolate and study this potent lignan has unveiled a complex pharmacology with significant therapeutic potential. The detailed experimental protocols and understanding of its modulation of key signaling pathways provide a solid foundation for future research and development of this compound-based therapeutics for a range of human diseases. This guide serves as a comprehensive resource for scientists and researchers dedicated to harnessing the power of natural products for drug discovery and development.

References

The Biosynthesis of Schisandrin: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway of Schisandrin (B1198587) in Medicinal Plants for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a major bioactive dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Understanding the intricate biosynthetic pathway of this compound is paramount for the targeted cultivation of high-yield medicinal plant varieties, the development of biotechnological production platforms, and the optimization of extraction and purification processes for novel drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, involved genes, and regulatory mechanisms. It further presents quantitative data on metabolite accumulation and gene expression, outlines key experimental protocols for pathway elucidation, and provides visual representations of the core biochemical and experimental workflows.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites. The pathway can be broadly segmented into three key stages:

-

Formation of Monolignol Precursors: The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA. Subsequent reactions involving Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) lead to the formation of monolignols, primarily coniferyl alcohol.[1][2]

-

Formation of the Dibenzocyclooctadiene Core: This crucial stage involves the stereoselective coupling of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIRs) and laccases or peroxidases, which facilitate the formation of pinoresinol.[2] Pinoresinol then undergoes further enzymatic modifications, including reduction by pinoresinol-lariciresinol reductase (PLR), to form the characteristic dibenzocyclooctadiene scaffold of schisandrins.[1]

-

Tailoring Reactions: Once the core dibenzocyclooctadiene structure is formed, a series of tailoring reactions, including hydroxylations and methylations, are catalyzed by Cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), respectively.[1][2] These modifications give rise to the diverse array of this compound compounds found in Schisandra species. Transcriptome analyses of Schisandra chinensis have identified numerous candidate CYP and OMT genes that are co-expressed with other genes in the lignan biosynthetic pathway.

Quantitative Data

Metabolite Content

The concentration of this compound and related lignans (B1203133) varies significantly across different tissues of the Schisandra plant and throughout its developmental stages.

| Compound | Plant Part | Concentration (mg/g dry weight) | Species | Reference |

| This compound | Fruit | 2.2 - 5.3 | S. chinensis | [3] |

| This compound A | Seeds | 0.251 | S. chinensis | [3] |

| This compound B | Seeds | 0.142 | S. chinensis | [3] |

| This compound A | Callus | 0.118 | S. chinensis | [3] |

| This compound B | Callus | 0.086 | S. chinensis | [3] |

| This compound A | Suspension Cells | 0.115 | S. chinensis | [3] |

| This compound B | Suspension Cells | 0.05 | S. chinensis | [3] |

| Schisandrol A | Fruit | 65.62 (mg/100g) | S. chinensis | [4] |

| Deoxythis compound (this compound A) | Fruit | 43.65 (mg/100g) | S. chinensis | [4] |

| Gomisin A (Schisandrol B) | Fruit | 34.36 (mg/100g) | S. chinensis | [4] |

Note: Concentrations can vary based on geographical location, harvest time, and analytical methodology.

Gene Expression

Transcriptome and qRT-PCR analyses have revealed the differential expression of key biosynthetic genes in various tissues and during fruit development. Generally, the expression of genes such as PAL, C4H, 4CL, DIR, and specific CYP and OMT families is upregulated in tissues and at developmental stages corresponding to high lignan accumulation.[1]

| Gene | Tissue/Developmental Stage | Relative Expression Level | Method | Species | Reference |

| PAL, C4H, 4CL, CCR, CAD, IGS1, DIR | Fruit and Roots | Upregulated | Transcriptome | S. sphenanthera | [1] |

| CYP719As, CYP81Qs | Roots | Highly Expressed | Transcriptome | S. chinensis | [2] |

| ScPLR2 | Fruit | Fluctuate during maturation | Transcriptome | S. chinensis | [5] |

| ScPLR3-5 | Fruit | Fluctuate during maturation | Transcriptome | S. chinensis | [5] |

Note: This table represents general trends observed in referenced studies. Specific fold-change values are often context-dependent and can be found in the source publications.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This protocol outlines a spectrophotometric method to determine PAL activity in plant extracts.

a. Materials and Reagents:

-

Extraction Buffer: 0.1 M Sodium borate (B1201080) buffer (pH 8.8) containing 14 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Substrate Solution: 50 mM L-phenylalanine in extraction buffer.

-

Stopping Solution: 1 M HCl.

-

Plant tissue (e.g., leaves, fruits).

-

Liquid nitrogen, mortar and pestle.

-

Spectrophotometer.

b. Procedure:

-

Enzyme Extraction:

-

Grind 1 g of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Add 5 mL of cold extraction buffer and continue grinding until a homogenous slurry is formed.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 1.5 mL of substrate solution and 0.4 mL of the crude enzyme extract.

-

Prepare a blank by adding 0.4 mL of extraction buffer to 1.5 mL of substrate solution.

-

Incubate the reaction mixture and the blank at 40°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 1 M HCl.

-

Measure the absorbance of the reaction mixture against the blank at 290 nm.

-

-

Calculation of PAL Activity:

-

The activity of PAL is calculated based on the molar extinction coefficient of trans-cinnamic acid (10,400 M⁻¹ cm⁻¹) and is expressed as µmol of cinnamic acid formed per minute per milligram of protein.

-

References

- 1. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schisandrin Isomers

This guide provides a comprehensive overview of the chemical structures and stereochemistry of key Schisandrin isomers for researchers, scientists, and drug development professionals. It includes detailed information on their structural elucidation, quantitative data, and the signaling pathways they modulate.

Chemical Structure and Stereochemistry of this compound Isomers

Schisandrins are a group of bioactive dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Schisandra genus, notably Schisandra chinensis.[1] These compounds are characterized by a unique tricyclic skeleton and exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] The stereochemistry of these molecules plays a crucial role in their biological function.

This compound

This compound (also known as Schisandrol A or Wuweizisu A) is one of the most well-known lignans from S. chinensis.[1] Its structure features a dibenzocyclooctadiene core with multiple methoxy (B1213986) groups.

-

Molecular Formula: C₂₄H₃₂O₇

-

Molecular Weight: 432.5 g/mol

-

IUPAC Name: (9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol

-

Stereochemistry: The absolute configuration of the chiral centers is crucial for its biological activity.

This compound B

This compound B is another abundant lignan (B3055560) in S. chinensis and is noted for its antioxidant and cardioprotective properties.[4][5]

-

Molecular Formula: C₂₃H₂₈O₆[6]

-

Molecular Weight: 400.47 g/mol [6]

-

IUPAC Name: 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene[7]

-

Stereochemistry: It exists as a racemic mixture, indicated as (+/-)-Schisandrin B.[6]

This compound C

This compound C is a phytochemical lignan with reported anticancer, anti-inflammatory, and antioxidant effects.[2]

-

Molecular Formula: C₂₂H₂₄O₆[8]

-

Molecular Weight: 384.4 g/mol [8]

-

IUPAC Name: (12R,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.0²,¹⁰.0⁴,⁸.0¹⁷,²¹]docosa-1(22),2,4(8),9,15,17(21)-hexaene[8]

Other Notable Isomers

-

Gomisin A: A lignan with anti-tumor effects.[9]

-

Angeloylgomisin H: A lignin (B12514952) extract with potential in improving insulin-stimulated glucose uptake.[]

-

Molecular Formula: C₂₈H₃₆O₈[11]

-

Molecular Weight: 500.58 g/mol []

-

Quantitative Data of this compound Isomers

The following tables summarize key quantitative data for various this compound isomers.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |

| Deoxythis compound | C₂₄H₃₂O₆ | 416 (m/z) | >98% | [12] |

| γ-Schisandrin | C₂₃H₂₈O₆ | 400 (m/z) | >96% | [12] |

| Angeloylgomisin H | C₂₈H₃₆O₈ | 500.58 | >98% | [] |

| Isomer | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |

| Angeloylgomisin H | MCF7 | Cytotoxic | 100-200 | [] |

| Angeloylgomisin H | HEK293 | Cytotoxic | 100-200 | [] |

| Angeloylgomisin H | CAL27 | Cytotoxic | 100-200 | [] |

Experimental Protocols

The isolation, purification, and structural elucidation of this compound isomers involve a combination of chromatographic and spectroscopic techniques.

General Workflow for Isolation and Purification

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on this compound B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound B | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound C | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gomisin A | C23H28O7 | CID 15608605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Angeloylgomisin H | C28H36O8 | CID 26204131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tautobiotech.com [tautobiotech.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Schisandrin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Schisandrin (B1198587) A, B, and C, bioactive lignans (B1203133) isolated from Schisandra chinensis. The information presented herein is intended to support research, discovery, and development activities by providing detailed experimental methodologies, quantitative data, and visual representations of key biological pathways.

Physicochemical and Pharmacokinetic Properties

The therapeutic potential of this compound compounds is intrinsically linked to their physicochemical and pharmacokinetic profiles. Extensive first-pass metabolism influences their bioavailability. The following tables summarize key quantitative data for this compound A, B, and C.

Table 1: Physical and Chemical Properties of this compound A, B, and C

| Property | This compound A | This compound B | This compound C |

| Appearance | Solid, White Powder | White flaky crystals | White powder |

| Molecular Formula | C₂₄H₃₂O₇[1] | C₂₃H₂₈O₆[2] | C₂₂H₂₄O₆ |

| Molecular Weight | 432.51 g/mol [1][3] | 400.46 g/mol [2] | 384.4 g/mol [4] |

| Melting Point | 128.5°C[5][6] | 120-121°C[2] | Not specified |

| Boiling Point | 466.17°C (estimate)[5][6] | Not specified | Not specified |

| Solubility | Insoluble in water; ≥43.3 mg/mL in DMSO; ≥15.5 mg/mL in EtOH[1] | Insoluble in water; Soluble in ethanol (B145695) and DMSO[2] | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml)[7] |

| CAS Number | 7432-28-2[1] | 61281-37-6 | 61301-33-5[4] |

Table 2: Pharmacokinetic Parameters of Schisandrins in Rats

| Compound | Administration Route | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%) |

| This compound | Oral | 10 mg/kg | - | - | 6.71 ± 4.51 min·ng/mL | 15.56 ± 10.47[8] |

| This compound A | Intragastric | 50 mg/kg | - | 2.07 h | - | - |

| This compound B | Oral | 10 mg/kg, 20 mg/kg, 40 mg/kg | - | - | - | Gender-dependent |

Experimental Protocols

Detailed methodologies for the isolation, purification, characterization, and biological analysis of this compound compounds are crucial for reproducible research.

Isolation and Purification

2.1.1. Isolation and Purification of this compound A

This protocol describes the extraction and purification of this compound A from the stems of Schisandra chinensis.[9]

-

Extraction:

-

Dry S. chinensis stems at 60°C and pulverize to a 30-mesh powder.

-

Extract 1 kg of the powder with 3 L of 70% ethanol at 60°C for 3 hours. Repeat the extraction twice.

-

Combine the extracts, filter, and concentrate under vacuum to remove ethanol, yielding an aqueous fluid.

-

-

Macroporous Resin Chromatography:

-

Subject the aqueous fluid to column chromatography using AB-8 macroporous resin (5 x 100 cm column, 500 mL resin).

-

Elute with a gradient of 0%, 30%, and 70% ethanol.

-

-

ODS Column Chromatography:

-

Further purify the 70% ethanol eluate using an octadecylsilyl (ODS) column with 70% methanol (B129727).

-

-

Preparative HPLC:

-

Perform final purification using preparative High-Performance Liquid Chromatography (HPLC).

-

2.1.2. Isolation and Purification of this compound B

This method employs a multi-step chromatographic approach to obtain high-purity this compound B.

-

Extraction:

-

Pulverize dried S. chinensis and add a 10-15% calcium precipitation agent (e.g., CaO).

-

Extract with 80-95% aqueous ethanol at 50-80°C with stirring, repeating 2-3 times.

-

Combine the ethanol extracts and recover the solvent under reduced pressure to obtain a concentrated solution.

-

-

Chromatography:

-

Perform macroporous adsorption resin column chromatography on the concentrated extract.

-

Follow with silica (B1680970) gel column chromatography.

-

-

Recrystallization:

-

Recrystallize the purified fraction to obtain high-purity this compound B.

-

2.1.3. Isolation and Purification of this compound C

This protocol outlines the extraction and purification of this compound C from the fruits of Schisandra chinensis.[8]

-

Extraction:

-

Reflux 1 kg of powdered S. chinensis fruits with hot ethanol twice at 70°C.

-

Filter the ethanol extract and concentrate it under reduced pressure at 60°C.

-

Perform a solvent extraction on the residue using petroleum ether and water.

-

-

Silica Gel Chromatography:

-

Separate the petroleum ether portion on a silica gel column (50 x 8 cm) eluted with 15% ethyl acetate (B1210297) in petroleum ether.

-

-

Recrystallization:

-

Re-crystallize the collected fraction with ethyl acetate to yield pure this compound C.

-

Characterization Methods

2.2.1. High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound compounds.[2]

-

System: RP-HPLC with UV detector.

-

Column: C18 stationary phase (e.g., Elite ODS C18, 250 mm × 4.6 mm, 5 μm).[10]

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.[2][10]

-

Detection Wavelength: 217 nm.[10]

-

Sample Preparation:

-

Accurately weigh the powdered sample (e.g., 0.3 g) and place it in a 25 mL volumetric flask.

-

Add 25 mL of methanol and extract using an ultrasonic bath for 20 minutes at room temperature.

-

Adjust the volume with methanol to compensate for any loss.

-

Centrifuge the extract at 14,000 g for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Quantification: Construct a calibration curve using certified reference standards. Determine the concentration in the sample by comparing its peak area to the calibration curve.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural elucidation of this compound compounds.[7]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 16 to 64 scans with a relaxation delay of 1.0 - 2.0 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

-

2D NMR (for complete assignment):

-

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

-

2.2.3. Mass Spectrometry (MS)

This protocol is for determining the molecular weight and elemental composition.

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Analysis: Provides the accurate mass of the molecule.

-

Tandem MS (MS/MS): Reveals characteristic fragmentation patterns for structural confirmation.

Biological Assays

2.3.1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[3][6][11]

-

Cell Seeding: Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and incubate for 12-24 hours.[11]

-

Treatment: Treat cells with various concentrations of the this compound compound for the desired duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control.

2.3.2. Western Blot Analysis

This technique is used to detect specific proteins in a sample.[11]

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

2.3.3. Nitric Oxide (Griess) Assay

This assay indirectly quantifies nitric oxide by measuring its stable breakdown product, nitrite (B80452).[12][13]

-

Sample Collection: Collect 50 µL of cell culture supernatant from each well.

-

Griess Reagent Addition:

-

Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) solution) to all samples and standards. Incubate for 5-10 minutes at room temperature, protected from light.[13]

-

Add 50 µL of Griess Reagent B (e.g., NED solution) to all wells. Incubate for another 5-10 minutes.[13]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Molecular Mechanisms

This compound compounds exert their biological effects by modulating various signaling pathways. The following diagrams illustrate the known interactions of this compound A, B, and C with key cellular pathways.

This compound A: Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound A has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.

Caption: this compound A inhibits NF-κB and MAPK pathways.

This compound B: Antioxidant Effects via Nrf2/Keap1 Pathway

This compound B demonstrates antioxidant properties through the activation of the Nrf2/Keap1 pathway.[14][15]

Caption: this compound B activates the Nrf2 antioxidant pathway.

This compound C: Hepatoprotective Effects via PI3K/AKT Pathway

This compound C has been shown to exert hepatoprotective effects by modulating the PI3K/AKT signaling pathway.[1]

Caption: this compound C modulates the PI3K/AKT survival pathway.

Experimental Workflows

General Workflow for this compound Quantification

Caption: Workflow for HPLC quantification of Schisandrins.

Workflow for Investigating Cellular Effects

Caption: Workflow for cell-based assays of Schisandrins.

References

- 1. Exploring the Molecular Mechanism of this compound C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. protocols.io [protocols.io]

- 4. Schisandrol B and this compound B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of this compound C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacological Profile of Schisandrin and Its Derivatives: A Technical Guide

Introduction

Schisandrin (B1198587) and its derivatives, lignans (B1203133) isolated from the fruit of Schisandra chinensis, have a long history of use in traditional medicine and are now the subject of extensive pharmacological research.[1][2] These compounds, including this compound A, B, and C, exhibit a wide range of biological activities, including hepatoprotective, neuroprotective, anti-inflammatory, anticancer, and cardioprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key derivatives, with a focus on their mechanisms of action, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics. This document is intended for researchers, scientists, and drug development professionals.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects through the modulation of various cellular signaling pathways. Their multifaceted nature allows them to influence a wide array of physiological and pathological processes.

Hepatoprotective Effects

This compound and its derivatives are perhaps best known for their hepatoprotective properties. They have been shown to protect the liver from various insults, including chemical- and viral-induced hepatitis.[4][5] The underlying mechanisms for this protection are multifactorial and include:

-

Antioxidant Activity: Schisandrins can scavenge free radicals and reduce oxidative stress, a key factor in liver damage.[6][7] For instance, this compound B has been shown to protect human hepatocyte (L02) cells from D-GalN-induced apoptosis by modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[4]

-

Modulation of Liver Enzymes: this compound A can influence phase I and phase II detoxification enzymes, enhancing the liver's ability to metabolize and eliminate toxins.[6]

-

Anti-inflammatory Action: Lignans from Schisandra chinensis can reduce alcohol-induced hepatic inflammation by lowering the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] this compound B has also been shown to activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway, which upregulates antioxidant gene expression and enhances cellular antioxidant capacity.[8]

Neuroprotective Effects

Emerging evidence highlights the significant neuroprotective potential of this compound and its derivatives, making them promising candidates for the treatment of neurodegenerative diseases.[9][10] Their neuroprotective mechanisms include:

-

Anti-inflammatory and Antioxidant Effects: this compound B provides neuroprotection in models of focal cerebral ischemia by inhibiting inflammation and protecting against metalloproteinase degradation.[11] It has been shown to abrogate the expression of TNF-α and IL-1β in ischemic brain tissue.[11] Schisandrins have also been found to protect neurons from excitotoxic and oxidative damage.[9]

-

Modulation of Neurotransmitter Systems: this compound and its derivatives can influence neurotransmitter systems, which may contribute to their cognitive-enhancing effects.[12]

-

Anti-apoptotic and Pro-autophagic Mechanisms: In models of Parkinson's disease, this compound A has been shown to protect dopaminergic neurons by maintaining intracellular glutathione (B108866) (GSH) levels, preventing caspase activation, and normalizing autophagy-related proteins.[9]

Anticancer Activity

This compound and its derivatives have demonstrated potent anticancer activity against various cancer cell lines.[13][14][15] Their anticancer effects are mediated through several mechanisms:

-

Induction of Apoptosis: this compound C induces apoptosis in human hepatocellular carcinoma Bel-7402 cells.[13][16] It has been shown to down-regulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and activate caspases-3 and -9.[17] this compound B has also been found to induce apoptosis through a caspase-3-dependent pathway in human hepatoma SMMC-7721 cells.[13]

-

Cell Cycle Arrest: this compound B can inhibit the growth of triple-negative breast cancer (TNBC) cells by inducing cell cycle arrest.[14]

-

Inhibition of STAT3 Signaling: A novel mechanism for the anticancer activity of this compound B involves the inactivation of the STAT3 signaling pathway, which is crucial for the growth and survival of TNBC cells.[14]

-

Inhibition of Heat Shock Factor 1 (HSF1): this compound A has been identified as a novel inhibitor of HSF1, a promising target for colorectal cancer treatment. It has been shown to inhibit the growth of colorectal cancer cell lines by inducing cell cycle arrest and apoptosis.

Cardioprotective Effects

This compound and its derivatives also exhibit significant cardioprotective effects, offering potential therapeutic benefits for cardiovascular diseases.[18][19] These effects are attributed to:

-

Reduction of Oxidative Stress and Inflammation: this compound B has been shown to prevent doxorubicin-induced cardiac dysfunction by modulating DNA damage, oxidative stress, and inflammation through the inhibition of the MAPK/p53 signaling pathway.[20] It can also reduce inflammation and inhibit apoptosis in a mouse model of myocardial infarction.[19][21]

-

Vasorelaxation: this compound A has been found to effectively relax coronary arteries by blocking L-type calcium channels, which could be beneficial in preventing coronary artery spasms.[22]

-

Modulation of Signaling Pathways: The cardioprotective effect of this compound is suggested to be mediated through the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt)/NADPH oxidase 2 (NOX2) signaling pathways.[18] this compound C has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway in the context of atherosclerosis.[23]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Anticancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| This compound C | Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [16] |

| This compound C | KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [16] |

| This compound C | Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | [16] |

Table 2: Pharmacokinetic Parameters in Rats

| Compound | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation |

| This compound | Oral | 5.2 mg/kg | - | - | 17.58 ± 12.31 (min·ng/mL) | 15.56 ± 10.47 | [24] |

| This compound | Oral (as S. chinensis extract) | 3 g/kg | - | - | 78.42 ± 54.91 (min·ng/mL) | 78.42 ± 54.91 | [24] |

| This compound | Oral (as S. chinensis extract) | 10 g/kg | - | - | 37.59 ± 19.16 (min·ng/mL) | 37.59 ± 19.16 | [24] |

Note: The low oral bioavailability of pure this compound is primarily due to extensive first-pass metabolism in the liver and intestines.[1] Interestingly, the bioavailability appears to be higher when administered as part of a herbal extract.[24]

Experimental Protocols

This section outlines the general methodologies employed in the pharmacological evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assays

-

Cell Lines: A variety of human cancer cell lines are used, including Bel-7402 (hepatocellular carcinoma), Bcap37 (breast cancer), KB-3-1 (nasopharyngeal carcinoma), MDA-MB-231, BT-549, and MDA-MB-468 (triple-negative breast cancer).[13][14][16] Normal human cell lines like QSG-7701 (liver) are used to assess cytotoxicity.[13][16]

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[13]

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability and determine the IC50 values of the compounds. Cells are seeded in 96-well plates, treated with various concentrations of the test compound for a specified duration (e.g., 48 hours), and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured to quantify cell viability.[16]

Apoptosis Assays

-

Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13]

-

Flow Cytometry: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic and necrotic cells.

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, caspases, and PARP, are analyzed by Western blotting to elucidate the molecular mechanisms of apoptosis induction.[17]

Animal Models

-

Pharmacokinetic Studies: Sprague-Dawley rats are commonly used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives.[1] Following oral or intravenous administration, blood samples are collected at various time points, and plasma concentrations of the compounds are determined using methods like LC-MS/MS.[24]

-

Focal Cerebral Ischemia Model: Transient focal cerebral ischemia is induced in rats (e.g., Sprague-Dawley) to evaluate the neuroprotective effects of the compounds.[11] The compounds are administered before or after the ischemic event, and outcomes such as infarct volume and neurological deficits are assessed.[11]

-

Xenograft Models: To evaluate in vivo anticancer activity, human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).[14] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and its derivatives, as well as a typical experimental workflow for their pharmacological evaluation.

This compound B inhibits STAT3 signaling, leading to apoptosis and cell cycle arrest in cancer cells.

Workflow for a typical pharmacokinetic study of this compound and its derivatives.

Hepatoprotective mechanism of this compound B via the Nrf2-ARE signaling pathway.

Conclusion

This compound and its derivatives represent a class of natural compounds with significant therapeutic potential across a spectrum of diseases. Their diverse pharmacological activities, including hepatoprotective, neuroprotective, anticancer, and cardioprotective effects, are underpinned by their ability to modulate multiple key signaling pathways. While their low oral bioavailability presents a challenge for clinical development, ongoing research into novel drug delivery systems and a deeper understanding of their structure-activity relationships may unlock their full therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for further research and development of these promising natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A comprehensive review on this compound and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandra: Benefits, Side Effects, and Forms [healthline.com]

- 6. nbinno.com [nbinno.com]

- 7. scientificarchives.com [scientificarchives.com]

- 8. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]

- 9. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective effects of this compound B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Cardioprotective Potential of Berries of Schisandra chinensis Turcz. (Baill.), Their Components and Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Beneficial Effects of this compound B on the Cardiac Function in Mice Model of Myocardial Infarction | PLOS One [journals.plos.org]

- 20. This compound B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Beneficial effects of this compound B on the cardiac function in mice model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound A Blocks Artery Spasms in Pig Heart Study | Technology Networks [technologynetworks.com]

- 23. Exploring the Molecular Mechanism of this compound C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action for schisandrins (A, B, and C), a class of bioactive lignans (B1203133) isolated from the fruit of Schisandra chinensis. The document details their effects on key signaling pathways in various cellular models, presents quantitative data from cited studies, outlines common experimental protocols, and visualizes complex biological processes using signaling pathway diagrams.

Core Mechanisms of Action

Schisandrins exert a wide range of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer activities. These effects are attributed to their ability to modulate a complex network of intracellular signaling pathways. The primary mechanisms are detailed below.

Antioxidant Effects and Regulation of Oxidative Stress

A primary mechanism of schisandrin's cytoprotective effect is its ability to mitigate oxidative stress. This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound (B1198587) B, in particular, has been shown to promote the dissociation of Nrf2 from Keap1.[1][2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[1][3][4] This enhanced antioxidant capacity helps cells neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage.[1][5]

| Compound | Cellular Model | Treatment/Inducer | Effect | Result | Reference |

| This compound B | Rat Liver | CCl4 | MDA Content | ▼ 26.3% vs CCl4 group | [3] |

| This compound B | Rat Liver | CCl4 | GSH-Px Activity | ▲ vs CCl4 group (which was reduced by 24.3%) | [3] |

| This compound B | Rat Liver | CCl4 | GSH Activity | ▲ vs CCl4 group (which was reduced by 28.6%) | [3] |

| This compound A | C2C12 cells | H2O2 | ROS Accumulation | Blocked H2O2-induced accumulation | [5] |

| This compound A | C2C12 cells | H2O2 | ATP Content | Prevented H2O2-induced decrease | [5] |

| This compound B | L02 cells | 40 mM D-GalN | SOD & GSH-Px | ▼ Significantly decreased D-GalN-induced damage (P<0.05) | [6] |

| This compound B | L02 cells | 40 mM D-GalN | MDA Content | ▲ Significantly increased vs D-GalN group (P<0.05) | [6] |

| This compound A | COPD Mouse Model | Cigarette Smoke + LPS | SOD & CAT Levels | ▲ Significantly increased | [4] |

| This compound A | COPD Mouse Model | Cigarette Smoke + LPS | MDA Level | ▼ Significantly suppressed | [4] |

Anti-Inflammatory Mechanisms

Schisandrins exhibit potent anti-inflammatory properties by inhibiting key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, LPS) lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. This compound B has been shown to block the phosphorylation of both IκBα and p65, thereby preventing p65 nuclear translocation and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]

MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is activated by various extracellular stimuli and plays a critical role in inflammation. This compound A, B, and C have all been found to suppress the phosphorylation of p38, JNK, and ERK in different cellular contexts.[3][7][8][9][10] By inhibiting these kinases, schisandrins downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]

| Compound | Cellular Model | Inducer | Target | Effect (Concentration) | Reference |

| This compound B | Large-cell lung cancer | - | p-IκBα, p-p65 | ▼ Significantly decreased (≥40 µmol/l) | [7] |

| This compound B | Mouse Model | DSS | TNF-α, IL-1β, IL-6 | ▼ Significantly reduced (10, 40, 100 mg/kg) | [8] |

| This compound B | Mouse Model | DSS | p-IκBα, p-p65, p-p38 | ▼ Blocked phosphorylation | [8] |

| This compound A | Rat Chondrocytes | IL-1β | NO, PGE2 Production | ▼ Suppressed production | [11] |

| This compound A | Rat Chondrocytes | IL-1β | iNOS, COX-2 | ▼ Decreased upregulation | [11] |

| This compound B | RAW264.7 macrophages | LPS | TNF-α, IL-1β, IL-6 | ▼ Reduced release (50 μM) | [13] |

| This compound B | RAW264.7 macrophages | LPS | iNOS, COX-2 protein | ▼ Reduced levels (50 μM) | [13] |

Regulation of Apoptosis and Autophagy

Schisandrins have a dual role in regulating programmed cell death. They can be pro-apoptotic in cancer cells while being anti-apoptotic in healthy cells subjected to stress. This regulation often involves the PI3K/Akt pathway and the intrinsic mitochondrial apoptosis pathway.

Anti-Apoptotic Effects (Cytoprotection): In models of oxidative stress or toxicity, this compound A and B protect cells from apoptosis. This compound A prevents the loss of mitochondrial membrane potential, which in turn inhibits the release of cytochrome c from the mitochondria into the cytoplasm.[5] This prevents the activation of caspase-3, a key executioner of apoptosis.[5] this compound B has been shown to modulate the Bcl-2 family of proteins, decreasing the expression of the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[6]

Pro-Apoptotic & Pro-Autophagic Effects (Anti-Cancer/Hepatotoxicity): In cancer cells and in models of hepatotoxicity, this compound B induces apoptosis and autophagy.[14][15][16] It promotes the cleavage of caspase-3 and PARP.[14][15] Concurrently, this compound B can induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[14][15] Inhibition of this pathway is a key trigger for the initiation of autophagy, a cellular process of self-digestion and recycling.

| Compound | Cellular Model | Effect | Result | Reference |

| This compound B | AML-12 & RAW 264.7 | Apoptosis | ▼ Bcl-2 expression, ▲ Bax expression | [14][15] |

| This compound B | AML-12 & RAW 264.7 | Apoptosis | ▲ Cleavage of caspase-3 and PARP | [14][15] |

| This compound B | AML-12 cells | Autophagy | ▲ 72.6% (10 μM) and 171.2% (25 μM) vs basal | [14] |

| This compound B | AML-12 & RAW 264.7 | Signaling | ▼ Phosphorylation of PI3K/Akt/mTOR | [14][15] |

| This compound A | C2C12 cells | Apoptosis | ▼ H2O2-induced cytochrome c release | [5] |

| This compound A | C2C12 cells | Apoptosis | ▼ Inactivation of caspase-3 | [5] |

| This compound B | HT22 nerve cells | Apoptosis | ▼ Inhibited apoptosis by 22.817% vs H2O2 group | [17] |

Experimental Protocols

The investigation of this compound's mechanisms relies on a set of established in vitro methodologies.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used depending on the biological context being studied. Common examples include:

-

Macrophages: RAW264.7 (murine) for inflammation studies.[13][15]

-

Hepatocytes: AML-12 (mouse), L02 (human) for hepatotoxicity and protection studies.[6][14]

-

Cancer Cells: NCI-H460, H661 (lung), SMMC-7721 (hepatoma), DU145 (prostate) for anti-cancer research.[7][18]

-

Neuronal Cells: HT22, PC12, SH-SY5Y for neuroprotection studies.[17][19][20]

-

Myoblasts: C2C12 (mouse) for muscle physiology and oxidative stress.[5][10]

-

-

Inducers: To model disease states or stress, cells are often pre-treated with an inducing agent before or concurrently with this compound treatment. Common inducers include:

-

LPS (Lipopolysaccharide): To induce an inflammatory response in macrophages.[12][13]

-

H₂O₂ (Hydrogen Peroxide): To induce oxidative stress.[5][17]

-

D-GalN (D-Galactosamine) / CCl₄ (Carbon Tetrachloride): To induce hepatocyte injury.[3][6]

-

TGF-β1 (Transforming Growth Factor-beta 1): To induce fibrotic pathways.[3][9]

-

-

This compound Preparation: Schisandrins are hydrophobic and are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[21] This stock is then diluted to the final working concentration in the cell culture medium. The final DMSO concentration is usually kept below 0.1% to avoid solvent-induced toxicity.

Key Experimental Assays

-

Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of this compound or its protective effects against a toxicant.

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. It is essential for analyzing the phosphorylation status and total protein levels of key signaling molecules like Nrf2, p65, IκBα, MAPKs, Akt, Bcl-2, and caspases.[3][6][7][22]

-

Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of target genes, providing insight into how this compound affects gene transcription (e.g., for cytokines, antioxidant enzymes).[6]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted proteins, such as inflammatory cytokines (TNF-α, IL-6), in the cell culture supernatant.[12]

-

Flow Cytometry: A powerful tool used to analyze cell populations. For apoptosis, Annexin V/PI staining is commonly used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6] It can also be used to measure intracellular ROS levels or quantify autophagy.[14]

-

Immunofluorescence/Confocal Microscopy: This imaging technique allows for the visualization of the subcellular localization of proteins. It is critical for demonstrating the nuclear translocation of transcription factors like Nrf2 and NF-κB p65.[7]

References

- 1. This compound B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound A prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Suppression of MAPK and NF-κ B pathways by this compound B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differential Action between this compound A and this compound B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound B Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergistic neuroprotective effect of this compound and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. This compound A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. This compound B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the molecular targets of Schisandrin A

An In-depth Technical Guide to the Molecular Targets of Schisandrin A

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound A, a primary bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Understanding the molecular interactions of this compound A is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the identified molecular targets of this compound A, presenting quantitative data, detailed experimental methodologies for target identification and validation, and visual representations of key signaling pathways. The primary mechanisms of this compound A involve the modulation of drug transporters like P-glycoprotein, inhibition of metabolic enzymes such as Cytochrome P450s, and regulation of critical signaling pathways including NF-κB, Nrf2, and PI3K/Akt.[1]

Identified Molecular Targets

This compound A is a multi-target compound, interacting with a range of proteins that are central to cellular metabolism, stress response, and signaling. Its therapeutic effects are largely attributed to these interactions.

Drug Transporters and Metabolic Enzymes

A significant aspect of this compound A's bioactivity involves its interaction with proteins responsible for xenobiotic metabolism and transport. This has profound implications for drug-drug interactions and overcoming multidrug resistance in cancer.

-

P-glycoprotein (P-gp, ABCB1): this compound A is an inhibitor of the P-gp efflux pump. By inhibiting P-gp, it can increase the intracellular concentration and enhance the cytotoxicity of anticancer drugs that are P-gp substrates, thereby reversing multidrug resistance (MDR).[3][4]

-

Cytochrome P450 (CYP) Enzymes: this compound A inhibits several CYP isoforms, which are critical for the metabolism of a vast number of drugs. This inhibitory action can alter the pharmacokinetics of co-administered medications.[1][5] It has been shown to inhibit CYP3A4, CYP2C19, CYP1A2, CYP2B6, and CYP2E1.[5][6] In rats, it is primarily metabolized by CYP2C6/11, CYP2E1, and CYP3A.[7]

Key Signaling Pathways

This compound A modulates multiple intracellular signaling pathways integral to inflammation, oxidative stress, cell survival, and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Signaling: this compound A consistently demonstrates the ability to suppress the NF-κB pathway.[8] It inhibits the degradation and phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.[9][10]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling: this compound A activates the Nrf2/Antioxidant Response Element (ARE) pathway.[9][11] It promotes the nuclear translocation of Nrf2, leading to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[11][12]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The compound suppresses the phosphorylation of key MAPK proteins, including ERK, p38, and JNK, in response to inflammatory stimuli.[10][13]

-

PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target. In some contexts, such as cancer, this compound A inhibits this pathway to induce apoptosis, while in others, it may activate it to confer protection.[9][14][15]

-

NLRP3 Inflammasome: this compound A can inhibit the activation of the NLRP3 inflammasome complex, thereby reducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 and inhibiting pyroptosis.[11][16]

Other Direct and Potential Targets

Recent studies using advanced target identification techniques have elucidated other potential direct binding partners for this compound A.

-

Adiponectin Receptor 1 (AdipoR1): this compound A has been shown to directly bind to and stabilize AdipoR1, activating the downstream AMPK pathway, which plays a role in its therapeutic effects in diabetic nephropathy.[16]

-

EGFR, Txnrd1, lpcat3, and slc7a11: Bioinformatics and network pharmacology studies have predicted several other potential targets, including Epidermal Growth Factor Receptor (EGFR) and key proteins involved in ferroptosis like Thioredoxin Reductase 1 (Txnrd1), Lysophosphatidylcholine Acyltransferase 3 (lpcat3), and Solute Carrier Family 7 Member 11 (slc7a11).[14][17]

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of this compound A with its key molecular targets.

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound A

| Target Isoform | Parameter | Value (µM) | System | Reference |

|---|---|---|---|---|

| Human CYP3A4 | IC₅₀ | 32.02 | Cell-free | [6] |

| Human CYP3A | IC₅₀ | 10.5 - 16.0 | Human Liver Microsomes | [5] |

| Human CYP2C19 | IC₅₀ | 86.4 | Recombinant CYP2C19 | [5] |

| Rat CYP3A | IC₅₀ | 6.60 | Rat Liver Microsomes | [18] |

| Rat CYP3A | Kᵢ | 5.83 | Rat Liver Microsomes | [18] |

| Rat CYP3A | K_I_ | 4.51 | Rat Liver Microsomes |[18] |

Table 2: Effective Concentrations in Cellular Assays

| Biological Effect | Cell Line / System | Effective Concentration (µM) | Reference |

|---|---|---|---|

| P-gp Inhibition | Human Intestinal Caco-2 cells | 50 | [19] |

| P-gp Inhibition | Pgp-overexpressing HepG2-DR cells | 20 - 50 | [20] |

| Suppression of MAPK/NF-κB | Rat Chondrocytes | 50 | [10] |

| Cell Cycle Arrest | Triple-Negative Breast Cancer Cells | 25 - 100 |[15] |

Table 3: Binding Affinity from Molecular Docking and Biophysical Methods

| Target Protein | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| AdipoR1 | Microscale Thermophoresis (MST) | K_d_ | 9.71 ± 1.05 µM | [16] |

| PI3K | Molecular Docking | Binding Energy | -4.9 kcal/mol | [21] |

| Txnrd1 | Molecular Docking | Binding Affinity | -8.1 kcal/mol | [17] |

| lpcat3 | Molecular Docking | Binding Affinity | -7.3 kcal/mol | [17] |

| slc7a11 | Molecular Docking | Binding Affinity | -7.0 kcal/mol |[17] |

Key Experimental Protocols

The identification and validation of this compound A's molecular targets have been accomplished through a variety of established and modern experimental techniques.

General Target Identification Methodologies

Identifying the direct binding partners of a small molecule like this compound A from the complex cellular proteome is a critical first step.

-

Principle: These methods aim to isolate target proteins based on their physical interaction with the small molecule.

-

Affinity-Based Pull-Down: This classic approach involves immobilizing this compound A (or an analog) onto a solid support (e.g., agarose (B213101) beads).[22] This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," separated from non-binders, and identified using mass spectrometry.[23]

-

Label-Free Methods (e.g., DARTS, CETSA): To avoid potential issues with modifying the small molecule, label-free methods are employed.[23][24]

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it often confers stability and resistance to protease digestion. Cell lysates are treated with the compound and then a protease. The stabilized target protein remains intact and can be identified by gel electrophoresis and mass spectrometry.[22]

-

Cellular Thermal Shift Assay (CETSA): This assay is based on the ligand-induced thermal stabilization of target proteins. In the presence of a binding ligand, the target protein's melting point increases. Cells or lysates are treated with this compound A, heated to various temperatures, and the remaining soluble protein is detected, often by Western blot.[16]

-

P-glycoprotein (P-gp) Functional Assay

-

Principle: To measure the inhibitory effect of this compound A on the P-gp efflux pump using a fluorescent substrate.

-

Methodology (Rhodamine 123 Accumulation Assay):

-

Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR or Caco-2) are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Treatment: Cells are pre-incubated with various concentrations of this compound A or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

-

Substrate Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to all wells and incubated for another 1-2 hours.

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Lysis & Measurement: A lysis buffer is added to release the intracellular Rhodamine 123. The fluorescence intensity is measured using a fluorescence microplate reader.

-

Analysis: An increase in intracellular fluorescence in this compound A-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.[3][19]

-

Western Blot Analysis for Signaling Pathway Modulation

-

Principle: To detect changes in the expression or phosphorylation status of key proteins in a signaling cascade following treatment with this compound A.

-

Methodology (Detection of NF-κB Activation):

-

Cell Treatment: Cells (e.g., RAW 264.7 macrophages) are pre-treated with this compound A for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 30-60 minutes.

-

Protein Extraction: Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded and separated by size on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p-IκBα, and total p65, IκBα, and β-actin as a loading control).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.[9][10]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound A.

Caption: Workflow for identifying molecular targets of small molecules.

Caption: this compound A inhibits the canonical NF-κB signaling pathway.

Caption: this compound A activates the Nrf2 antioxidant response pathway.

References

- 1. A review: Pharmacology and pharmacokinetics of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on this compound and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]